4-Nitrobenzyl(2-pyridyl)amine
Description
4-Nitrobenzyl(2-pyridyl)amine is a nitroaromatic compound featuring a benzyl group substituted with a nitro (-NO₂) moiety at the para position and linked to a 2-pyridylamine group. This structure confers unique electronic and steric properties, making it relevant in applications such as fluorescent derivatization for detecting reactive isocyanates in industrial hygiene monitoring . Its synthesis typically involves nucleophilic substitution or reductive amination between 4-nitrobenzyl halides and 2-aminopyridine derivatives.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-8H,9H2,(H,13,14) |
InChI Key |
QOLIGXABOXPTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and application of 4-nitrobenzyl(2-pyridyl)amine are influenced by its substituents. Key structural analogs include:
Substituent Effects :
- Nitro vs. Amino Groups: The nitro group in this compound enhances electrophilicity, facilitating reactions with nucleophiles like isocyanates. In contrast, amino-substituted analogs (e.g., 4-aminobenzylamine) exhibit nucleophilic behavior .
- Pyridyl vs. Piperazine Rings : The 2-pyridyl group in this compound provides π-π stacking interactions, improving chromatographic separation. Piperazine-based reagents like 2PP offer higher molar absorptivity due to extended conjugation .
Performance in Derivatization Reactions
- Molar Absorptivity: Urea derivatives of 2PP exhibit significantly higher UV absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹) compared to NNNP-derived products (ε ~5,000 L·mol⁻¹·cm⁻¹), attributed to 2PP’s aromatic system .
- Reactivity : Secondary amines (e.g., NNNP, 2PP) are preferred for derivatizing isocyanates due to their nucleophilicity. This compound’s primary amine group may limit reactivity compared to piperazine-based reagents .
Stability and Regulatory Considerations
- Stability : NNNP was phased out due to instability under ambient conditions, while 2PP and anthracene-based reagents (e.g., MAP) offer superior shelf life . The pyridyl group in this compound may enhance stability relative to aliphatic amines like NNNP.
- Nitrobenzyl-based compounds like this compound may avoid such issues, making them viable alternatives .
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